2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one
Description
This compound features a benzodiazolyl moiety linked via an ethanone bridge to a pyrrolidine ring substituted with a 3-methoxypyrazine group.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-25-17-18(20-8-7-19-17)26-13-6-9-22(10-13)16(24)11-23-12-21-14-4-2-3-5-15(14)23/h2-5,7-8,12-13H,6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNHZVBLZQEGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the pyrazine and pyrrolidine rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine or benzodiazole rings using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following compounds share core structural similarities but differ in substituents, heterocycles, or linking groups:
Compound A : 2-(1H-1,3-Benzodiazol-1-yl)-1-[3-(Pyridazin-3-yloxy)Pyrrolidin-1-yl]Ethan-1-one (CAS 2034335-67-4)
- Molecular Formula : C₁₇H₁₇N₅O₂
- Molecular Weight : 323.35 g/mol
- Key Differences : Replaces 3-methoxypyrazine with pyridazine. Pyridazine lacks the methoxy group, reducing electron-donating effects and altering solubility (logP likely higher than the target compound) .
Compound B : 1-(Pyrrolidin-1-yl)-2-[2-(Trifluoromethyl)-1H-1,3-Benzodiazol-1-yl]Ethan-1-one (CAS 478048-18-9)
- Molecular Formula : C₁₄H₁₄F₃N₃O
- Molecular Weight : 297.28 g/mol
- Key Differences : Substitutes benzodiazolyl with a trifluoromethyl group, enhancing lipophilicity (logP ~1.5) and metabolic stability .
Compound C : 2-(3-Methyl-1H-Pyrazol-1-yl)-1-(3-{2-[5-(Oxan-4-yl)-1,2,4-Oxadiazol-3-yl]Ethyl}Pyrrolidin-1-yl)Ethan-1-one
- Molecular Formula : C₁₉H₂₇N₅O₃
- Molecular Weight : 373.45 g/mol
- Key Differences : Incorporates an oxadiazole-ethyl-pyrrolidine chain, increasing polar surface area (71.62 Ų) and hydrogen-bond acceptor count (7) .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s 3-methoxypyrazine likely enhances solubility compared to Compound A’s pyridazine.
- Compound C’s oxadiazole moiety contributes to a high polar surface area, which may limit blood-brain barrier penetration.
Biological Activity
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(3-methoxypyrazin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{18}N_{4}O_{2}
- Molecular Weight : 298.34 g/mol
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
Anticancer Activity
Recent studies have indicated that benzodiazole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of tumor growth through various pathways, including the modulation of apoptosis and cell cycle regulation. For instance, compounds with similar structures have shown to inhibit the Trx system in cancer cells, leading to reduced tumor proliferation .
Antimicrobial Properties
Benzimidazole derivatives are known for their broad-spectrum antimicrobial activities. The presence of the benzodiazole ring enhances interaction with microbial enzymes, potentially leading to effective inhibition of growth .
Neuroprotective Effects
Research has suggested that certain derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. The modulation of neurotransmitter systems and reduction of oxidative stress are key factors in this activity.
Understanding the mechanisms through which this compound exerts its effects is crucial for its potential therapeutic applications:
- Inhibition of Enzymatic Activity : Compounds similar to this one have been shown to inhibit various enzymes involved in cancer metabolism.
- Apoptosis Induction : By promoting apoptotic pathways in cancer cells, these compounds can lead to decreased viability of tumors.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to the target molecule:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
